molecular formula C19H23NO B160192 (S)-Pyrrolidin-2-yldi-p-tolylmethanol CAS No. 131180-52-4

(S)-Pyrrolidin-2-yldi-p-tolylmethanol

Cat. No.: B160192
CAS No.: 131180-52-4
M. Wt: 281.4 g/mol
InChI Key: FFFPARXSSPKJIS-SFHVURJKSA-N
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Description

(S)-Pyrrolidin-2-yldi-p-tolylmethanol is a chiral compound that features a pyrrolidine ring attached to a di-p-tolylmethanol moiety. This compound is of significant interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the chiral center in the pyrrolidine ring makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pyrrolidin-2-yldi-p-tolylmethanol typically involves the reaction of pyrrolidine with di-p-tolylmethanol under specific conditions. One common method is the catalytic hydrogenation of the corresponding ketone precursor in the presence of a chiral catalyst to ensure the formation of the desired enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and enantiomeric purity. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which can be further utilized in synthetic applications.

Scientific Research Applications

(S)-Pyrrolidin-2-yldi-p-tolylmethanol has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a ligand in asymmetric synthesis.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Pyrrolidin-2-yldi-p-tolylmethanol involves its interaction with specific molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The compound’s ability to form stable complexes with metal ions is crucial in catalyzing various chemical reactions.

Comparison with Similar Compounds

  • ®-Pyrrolidin-2-yldi-p-tolylmethanol
  • Pyrrolidin-2-ylmethanol
  • Di-p-tolylmethanol

Comparison: (S)-Pyrrolidin-2-yldi-p-tolylmethanol is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its ®-enantiomer, the (S)-form may exhibit different biological activity and interaction with chiral environments. Pyrrolidin-2-ylmethanol and di-p-tolylmethanol, while structurally related, lack the same chiral center, making them less effective in asymmetric synthesis applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its unique properties and applications

Properties

IUPAC Name

bis(4-methylphenyl)-[(2S)-pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-14-5-9-16(10-6-14)19(21,18-4-3-13-20-18)17-11-7-15(2)8-12-17/h5-12,18,20-21H,3-4,13H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFPARXSSPKJIS-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226695
Record name (2S)-α,α-Bis(4-methylphenyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131180-52-4
Record name (2S)-α,α-Bis(4-methylphenyl)-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131180-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-α,α-Bis(4-methylphenyl)-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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